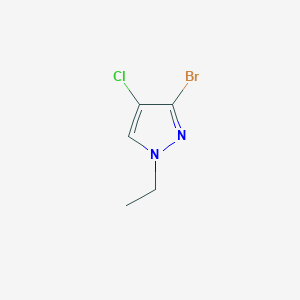

3-Bromo-4-chloro-1-ethyl-1H-pyrazole

Description

3-Bromo-4-chloro-1-ethyl-1H-pyrazole is a halogenated pyrazole derivative characterized by bromine and chlorine substituents at positions 3 and 4, respectively, and an ethyl group at the N1 position. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The halogen substituents (Br and Cl) enhance the compound’s reactivity, making it a valuable intermediate for cross-coupling reactions and functional group transformations. The ethyl group at N1 improves solubility in organic solvents compared to smaller alkyl substituents, which is advantageous for synthetic modifications .

For example, bromine and chlorine substituents in pyrazoles are known to influence intermolecular interactions, such as halogen bonding, which can affect crystallization behavior and biological activity .

Properties

Molecular Formula |

C5H6BrClN2 |

|---|---|

Molecular Weight |

209.47 g/mol |

IUPAC Name |

3-bromo-4-chloro-1-ethylpyrazole |

InChI |

InChI=1S/C5H6BrClN2/c1-2-9-3-4(7)5(6)8-9/h3H,2H2,1H3 |

InChI Key |

CQDGMQIGABILOY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1-ethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the bromination and chlorination of 1-ethyl-1H-pyrazole. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid are commonly employed.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation can lead to the formation of pyrazole oxides .

Scientific Research Applications

Biological Activities

3-Bromo-4-chloro-1-ethyl-1H-pyrazole has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of bacterial growth .

Anticancer Potential

The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of pyrazole can inhibit the proliferation of cancer cells in vitro. Notably, it has been reported to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

The following table summarizes some relevant findings on the anticancer activity of pyrazole derivatives:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Significant growth inhibition |

| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |

Case Studies and Research Findings

Several studies highlight the efficacy and applications of this compound in preclinical settings:

- Antitumor Activity Study : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The most potent compounds demonstrated significant growth inhibition and apoptosis induction in vitro .

- Molecular Modeling Studies : These studies provided insights into the binding affinities and interactions of pyrazole compounds with target proteins, suggesting that structural modifications could enhance biological activity .

- Antimicrobial Activity Evaluation : Various derivatives were screened for their antimicrobial properties against bacterial strains, showing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole Derivatives

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic Comparisons

Biological Activity

3-Bromo-4-chloro-1-ethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substitution pattern that influences its biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : CHBrClN

- Molecular Weight : 249.53 g/mol

- Structure : The compound features a pyrazole ring with bromine and chlorine substituents, along with an ethyl group, which contributes to its diverse biological activities and potential applications.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological effects. However, the precise mechanisms remain an area of ongoing research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For example, studies have shown that it has potent effects against various strains of Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| A. baumannii ATCC 19606 | 3.125 |

| A. baumannii ATCC BAA-1605 | 1.56 |

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

- Antimicrobial Study : A study reported that a bromo-substituted pyrazole derivative demonstrated potent activity against A. baumannii strains, highlighting the significance of halogen substitutions in enhancing antimicrobial potency .

- Anti-inflammatory Activity : Research on related pyrazole compounds has indicated anti-inflammatory properties, with some derivatives exhibiting selective inhibition of COX enzymes, which could be relevant for therapeutic applications involving inflammation .

- Synthesis and Structure Activity Relationship (SAR) : The synthesis of various substituted pyrazoles has been documented, revealing how different substituents affect biological activity. The presence of both bromine and chlorine in this compound may enhance its reactivity compared to other simpler pyrazoles .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | Contains a trifluoromethyl group instead of chlorine | Antimicrobial |

| 4-Bromo-1H-pyrazole | Lacks ethyl substitution; simpler structure | Moderate antimicrobial properties |

| 3,5-Dibromo-1H-pyrazole | Contains two bromine substituents | Enhanced antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.